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Abstract
3-Cyanovinylcarbazole (CNVK) phosphoramidite is a pivotal tool in modern molecular biology

and drug development, primarily utilized as a highly efficient, photo-activatable cross-linking

agent for nucleic acids. When incorporated into oligonucleotides, the CNVK moiety can be

triggered by a specific wavelength of UV light to form a covalent bond with a pyrimidine base

(thymine or cytosine) on a complementary DNA or RNA strand.[1][2][3] This cross-linking is

remarkably rapid and reversible, offering precise spatiotemporal control over nucleic acid

interactions.[1][2] This technical guide provides a comprehensive overview of 3-
Cyanovinylcarbazole phosphoramidite, including its synthesis, photophysical properties,

mechanism of action, and detailed protocols for its application in oligonucleotide synthesis and

photocrosslinking experiments.

Introduction
Oligonucleotide-based therapeutics and diagnostics rely on the specific hybridization of

synthetic nucleic acid sequences to target DNA or RNA. The ability to covalently lock these

interactions in place offers significant advantages in terms of stability and biological efficacy. 3-

Cyanovinylcarbazole (CNVK) stands out among photo-cross-linkers due to its exceptional
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reaction speed, high efficiency, and the reversibility of the cross-link under different UV

irradiation conditions.[1][2]

Incorporated into an oligonucleotide via standard phosphoramidite chemistry, CNVK enables

researchers to study nucleic acid structures, trap transient interactions, and enhance the

potency of antisense oligonucleotides and siRNAs.[4] Its ability to differentiate between purine

and pyrimidine bases provides an additional layer of selectivity.[1][3]

Physicochemical and Photophysical Properties
The utility of CNVK as a photo-cross-linker is intrinsically linked to its photophysical

characteristics. While a complete, experimentally determined dataset is not exhaustively

compiled in a single source, the following table summarizes the key known properties.

Property Value / Description Reference / Note

Chemical Formula C₅₀H₅₃N₄O₆P [2]

Molecular Weight 836.95 g/mol [2]

Appearance White to off-white solid General observation

Cross-linking Wavelength 366 nm [1][3]

Reversal Wavelength 312 nm [1][3]

Molar Extinction Coefficient (ε)

Data not readily available in a

consolidated source. Can be

determined experimentally

using the Beer-Lambert law.

Fluorescence Quantum Yield

(ΦF)

Data not readily available for

the phosphoramidite. The

fluorescence of carbazole

derivatives is known to be

sensitive to the local

environment.

Fluorescence Lifetime (τF) Data not readily available.
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Synthesis of 3-Cyanovinylcarbazole (CNVK)
Phosphoramidite
The synthesis of CNVK phosphoramidite is a multi-step process that begins with the

preparation of the 3-cyanovinylcarbazole nucleoside, which is then converted to the final

phosphoramidite. While a detailed, publicly available protocol for the entire synthesis is scarce,

the following represents a logical synthetic pathway based on established chemical principles.

Synthesis of 3-Cyanovinylcarbazole Nucleoside
The initial step involves the synthesis of the modified nucleobase, 3-cyanovinylcarbazole, and

its subsequent attachment to a deoxyribose sugar moiety. This is a crucial step that creates the

core nucleoside structure.

Phosphitylation of the Nucleoside
The conversion of the 3-cyanovinylcarbazole nucleoside to the corresponding phosphoramidite

is achieved through a phosphitylation reaction. This reaction introduces the reactive

phosphoramidite group at the 3'-hydroxyl position of the deoxyribose, making it ready for

automated oligonucleotide synthesis. This is a general protocol that can be adapted for the

CNVK nucleoside.

Experimental Protocol: Phosphitylation of 3-Cyanovinylcarbazole Nucleoside

Drying: The 5'-O-DMT-protected 3-cyanovinylcarbazole nucleoside is dried under high

vacuum for several hours to remove any residual moisture.

Reaction Setup: The dried nucleoside is dissolved in anhydrous dichloromethane under an

inert argon atmosphere.

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added

dropwise to the solution, followed by the addition of a non-nucleophilic base such as N,N-

diisopropylethylamine (DIPEA).

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) or ³¹P NMR spectroscopy until completion.
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Workup: The reaction mixture is quenched with a suitable reagent and washed sequentially

with aqueous sodium bicarbonate and brine.

Purification: The crude product is purified by silica gel column chromatography to yield the

pure 3-Cyanovinylcarbazole phosphoramidite.

Storage: The final product is stored under argon at -20°C.

// Nodes Carbazole [label="Carbazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxyribose

[label="Protected Deoxyribose", fillcolor="#F1F3F4", fontcolor="#202124"]; CNVK_Nucleoside

[label="3-Cyanovinylcarbazole\nNucleoside", fillcolor="#FBBC05", fontcolor="#202124"];

Phosphitylating_Reagent [label="Phosphitylating\nReagent", fillcolor="#F1F3F4",

fontcolor="#202124"]; CNVK_Phosphoramidite [label="3-

Cyanovinylcarbazole\nPhosphoramidite", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carbazole -> CNVK_Nucleoside [color="#4285F4"]; Deoxyribose ->

CNVK_Nucleoside [color="#4285F4"]; CNVK_Nucleoside -> CNVK_Phosphoramidite [label="

Phosphitylation", fontcolor="#202124", color="#EA4335"]; Phosphitylating_Reagent ->

CNVK_Phosphoramidite [color="#EA4335"];

// Invisible nodes for layout {rank=same; Carbazole; Deoxyribose;} {rank=same;

CNVK_Nucleoside;} {rank=same; Phosphitylating_Reagent;} {rank=same;

CNVK_Phosphoramidite;} } .dot Synthetic pathway for CNVK phosphoramidite.

Mechanism of Action: Photo-Cross-linking
The photo-cross-linking reaction of CNVK with a pyrimidine base proceeds via a [2+2]

photocycloaddition mechanism. Upon irradiation with 366 nm UV light, the vinyl group of the

carbazole moiety becomes excited and reacts with the C5-C6 double bond of a neighboring

thymine or cytosine residue in the complementary nucleic acid strand. This forms a stable

cyclobutane ring, covalently linking the two strands. The reaction is highly specific for

pyrimidines, with purines being unreactive.[1][3] The cross-link can be reversed by irradiation at

a shorter wavelength, typically 312 nm, which cleaves the cyclobutane ring and restores the

original structures.[1][3]

// Nodes Duplex [label="Oligonucleotide Duplex\n(CNVK opposite Pyrimidine)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation_366 [label="Irradiation\n(366 nm)",
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shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinked_Duplex

[label="Covalently Cross-linked\nDuplex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Irradiation_312 [label="Irradiation\n(312 nm)", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"];

// Edges Duplex -> Irradiation_366 [label=" [2+2] Cycloaddition", fontcolor="#202124",

color="#4285F4"]; Irradiation_366 -> Crosslinked_Duplex [color="#4285F4"];

Crosslinked_Duplex -> Irradiation_312 [label=" Cycloreversion", fontcolor="#202124",

color="#34A853"]; Irradiation_312 -> Duplex [color="#34A853"]; } .dot Mechanism of CNVK-

mediated photocrosslinking.

Experimental Protocols
Incorporation of CNVK into Oligonucleotides
CNVK phosphoramidite is incorporated into synthetic oligonucleotides using standard

automated DNA synthesis protocols.

Experimental Protocol: Automated Oligonucleotide Synthesis

Phosphoramidite Preparation: Dissolve the CNVK phosphoramidite in anhydrous acetonitrile

to the desired concentration (typically 0.1 M).

Synthesizer Setup: Install the CNVK phosphoramidite solution on a port of the automated

DNA synthesizer.

Synthesis Cycle: The standard phosphoramidite synthesis cycle is used:

Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide

chain.

Coupling: Activation of the CNVK phosphoramidite with an activator (e.g., tetrazole) and

coupling to the 5'-hydroxyl of the oligonucleotide. The use of UltraMILD monomers for the

standard bases is recommended.[4][5]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants.
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Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved

from the solid support and the protecting groups are removed. The choice of deprotection

conditions depends on the other bases present in the sequence.

UltraMILD Conditions: For oligonucleotides synthesized with UltraMILD protecting groups,

deprotection can be carried out with 0.05 M potassium carbonate in methanol for 4 hours

at room temperature, or with 30% ammonium hydroxide for 2 hours at room temperature.

[4][5]

Standard Conditions: For oligonucleotides with standard protecting groups, deprotection is

typically performed with concentrated ammonium hydroxide at room temperature for 24-36

hours.[4][5]

Purification: The crude oligonucleotide containing the CNVK modification is purified by

HPLC.

// Nodes Start [label="Start with Solid Support", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Detritylation [label="1. Detritylation\n(Remove DMT)",

fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Add CNVK

Phosphoramidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3.

Capping\n(Block Failures)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="4.

Oxidation\n(Stabilize Linkage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat

[label="Repeat for next base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cleavage [label="Cleavage & Deprotection", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Purification [label="HPLC Purification", fillcolor="#202124", fontcolor="#FFFFFF"];

Final_Product [label="Final CNVK-Oligonucleotide", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Start -> Detritylation [color="#5F6368"]; Detritylation -> Coupling [color="#5F6368"];

Coupling -> Capping [color="#5F6368"]; Capping -> Oxidation [color="#5F6368"]; Oxidation ->

Repeat [color="#5F6368"]; Repeat -> Detritylation [label=" Next Cycle", fontcolor="#202124",

color="#5F6368"]; Repeat -> Cleavage [label=" Synthesis Complete", fontcolor="#202124",

color="#5F6368"]; Cleavage -> Purification [color="#5F6368"]; Purification -> Final_Product

[color="#5F6368"]; } .dot Workflow for oligonucleotide synthesis with CNVK.
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Photo-Cross-linking of Oligonucleotides
Experimental Protocol: Photo-Cross-linking

Annealing: Anneal the CNVK-containing oligonucleotide with its complementary target strand

in a suitable buffer (e.g., phosphate-buffered saline).

Irradiation for Cross-linking: Irradiate the annealed duplex with a 366 nm UV lamp. The

irradiation time required for complete cross-linking is very short; 1 second is often sufficient

for cross-linking to a thymine, while up to 25 seconds may be needed for cytosine.[5]

Analysis of Cross-linking: The formation of the cross-link can be confirmed by denaturing

polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate

slower than the individual single strands.

Irradiation for Reversal: To reverse the cross-link, irradiate the sample with a 312 nm UV

lamp for approximately 3 minutes.[1][3]

Analysis of Reversal: The reversal of the cross-link can be confirmed by the disappearance

of the slower-migrating band on a denaturing PAGE gel.

Quantitative Data Summary
The following tables summarize the key quantitative data related to the performance of 3-

Cyanovinylcarbazole in photo-cross-linking applications.

Table 1: Photo-Cross-linking Efficiency

Target Pyrimidine
Irradiation
Wavelength

Irradiation Time for
~100% Cross-
linking

Reference

Thymine (T) 366 nm 1 second [5]

Cytosine (C) 366 nm 25 seconds [5]

Table 2: Reversibility of Cross-linking
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Process
Irradiation
Wavelength

Irradiation Time for
Complete Reversal

Reference

Cross-link Reversal 312 nm 3 minutes [1][3]

Table 3: Effect on Duplex Stability

Parameter
Change upon Cross-
linking

Reference

UV Melting Temperature (Tm)
Increase of approximately

30°C
[1][3]

Applications in Research and Drug Development
The unique properties of CNVK phosphoramidite make it a valuable reagent in a variety of

applications:

Structural Biology: Trapping transient nucleic acid conformations for structural studies.

Mapping Nucleic Acid Interactions: Identifying the binding sites of proteins and other

molecules on DNA and RNA.

Antisense Technology: Enhancing the stability and efficacy of antisense oligonucleotides by

covalently linking them to their target mRNA.[4]

RNA Interference: Improving the in vivo stability and potency of siRNA duplexes.

Diagnostics: Developing highly specific and stable nucleic acid probes for diagnostic assays.

DNA Nanotechnology: Creating stable, light-responsive DNA nanostructures.

Conclusion
3-Cyanovinylcarbazole phosphoramidite is a powerful and versatile tool for researchers and

drug developers working with nucleic acids. Its rapid, efficient, and reversible photo-cross-

linking capabilities provide an unprecedented level of control over nucleic acid interactions. The
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detailed protocols and data presented in this guide are intended to facilitate the successful

application of this technology in a wide range of research and development endeavors. As the

field of oligonucleotide therapeutics continues to expand, the importance of advanced chemical

modifications like CNVK is expected to grow, enabling the development of more potent and

specific nucleic acid-based drugs and diagnostic tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b13722852?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13722852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

